Product packaging for 2-Methylene-beta-alanine(Cat. No.:CAS No. 4452-16-8)

2-Methylene-beta-alanine

Cat. No.: B1195303
CAS No.: 4452-16-8
M. Wt: 101.1 g/mol
InChI Key: CYRZPEIALWEMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylene-beta-alanine (CAS 4452-16-8), also known as 3-aminobut-3-enoic acid, is a non-proteinogenic amino acid of significant interest in biochemical and toxicological research. Its molecular formula is C4H7NO2, with a molecular weight of 101.10 g/mol . This compound is notably recognized for its biological activity originating from marine sources, specifically the sponge Fasciospongia cavernosa . A key mechanism of action identified for this compound and its derivatives is their interaction with thiol groups, such as those in cysteine . This reactivity underpins its function as a strong inhibitor of essential enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from rabbit muscle, making it a valuable tool for probing metabolic pathways and enzyme function in experimental models . Furthermore, studies have demonstrated that this compound can inhibit the growth of E. coli in synthetic media, an effect that can be counteracted by the presence of cysteine or protein mixtures containing thiol groups, further confirming its thiol-reactive nature . Researchers utilize this compound to investigate its cytotoxic properties, its impact on cellular metabolism through enzyme inhibition, and its potential role in disrupting biochemical processes. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B1195303 2-Methylene-beta-alanine CAS No. 4452-16-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4452-16-8

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

IUPAC Name

3-aminobut-3-enoic acid

InChI

InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h1-2,5H2,(H,6,7)

InChI Key

CYRZPEIALWEMOP-UHFFFAOYSA-N

SMILES

C=C(CC(=O)O)N

Canonical SMILES

C=C(CC(=O)O)N

Other CAS No.

4452-16-8

Synonyms

2-methylene-beta-alanine
alpha-methylene-beta-alanine

Origin of Product

United States

Synthetic Methodologies for 2 Methylene Beta Alanine and Its Analogues

Chemical Synthesis Approaches to 2-Methylene-beta-alanine

Chemical synthesis provides versatile routes to this compound and its derivatives, allowing for structural modifications that are not readily accessible through biological means. These strategies often involve either the direct construction of the core structure or the functionalization of pre-existing molecular frameworks.

Strategies for Direct Introduction of the Methylene (B1212753) Moiety

The direct formation of the α-methylene-β-amino acid structure is a key challenge in its chemical synthesis. One notable method involves building the molecule from a precursor that facilitates the sequential introduction of the required functional groups. A specific synthesis of α-methylene-β-alanine was reported by Holm and Scheuer. researchgate.net This method starts from t-butyl bis(bromomethylene)acetate. The strategy involves the successive generation of the α-methylene group, followed by the introduction of the β-amino function from a bromomethylene precursor. The final steps of hydrolysis or methanolysis yield this compound hydrochloride or its corresponding methyl ester. researchgate.net

Another approach involves the synthesis of related structures, such as α-methylene-β-amino ketone derivatives, which can serve as precursors. These have been prepared from β-ketoallylsilanes via a Horner-Emmons reaction. The subsequent reaction with N-(ethoxycarbonyl)-2-nitrobenzenesulfonoxyamine (NsONHCO2Et) and calcium oxide (CaO) leads to the desired α-methylene-N-(ethoxycarbonyl)-β-amino ketones. nih.gov

Precursor-Based Synthetic Routes to this compound (e.g., from β-aminopropionitrile, acrylic acid)

While the industrial synthesis of the saturated analogue, β-alanine, often uses precursors like acrylic acid or acrylonitrile (B1666552), these methods can be theoretically adapted for this compound. A proposed synthetic pathway suggests substituting acrylonitrile with a methylene-bearing analogue, such as 2-methyleneacrylonitrile. This precursor would then undergo ammoniation, likely under high pressure and temperature, to form an intermediate β-aminoacrylonitrile derivative. The final step would be the acidic or alkaline hydrolysis of the nitrile group to the carboxylic acid, yielding this compound. However, this route faces challenges, including the potential for competitive polymerization of the reactive methylene-containing precursor.

Synthesis of isomers, such as 3-amino-2-butenoic acid ethyl ester, has been achieved from ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) or ammonium carbamate, demonstrating the use of simple precursors to build the unsaturated aminocaproic acid backbone. guidechem.com

Palladium-Catalyzed Regioselective Csp3-H Arylation for Beta-Aryl-Beta-Amino Acids Derived from Beta-Alanine (B559535)

For the synthesis of β-aryl-β-amino acids, which are analogues of this compound, palladium-catalyzed C-H activation has emerged as a powerful tool. This methodology allows for the direct arylation of the unactivated β-methylene C(sp³)–H bond of β-alanine. asm.org The process typically employs a directing group, such as 8-aminoquinoline (B160924) amide, which is temporarily installed on the β-alanine substrate. asm.org This auxiliary directs the palladium catalyst to selectively functionalize the β-position. asm.org

This protocol is compatible with a wide variety of aryl iodides, enabling the synthesis of a diverse library of β-aryl-β-amino acids in moderate to excellent yields. asm.org The reaction provides a straightforward route to valuable nonproteinogenic amino acids that are useful for applications in peptide engineering, starting from inexpensive β-alanine precursors. asm.org

Table 1: Comparison of Selected Chemical Synthesis Strategies

MethodologyPrecursor(s)Key Transformation(s)Product TypeReference(s)
Successive Functionalizationt-Butyl bis(bromomethylene)acetateGeneration of α-methylene, then β-amino functionThis compound researchgate.net
Proposed Precursor Route2-Methyleneacrylonitrile, Ammonia (B1221849)Ammoniation, Nitrile HydrolysisThis compound
Palladium-Catalyzed Arylationβ-Alanine, Aryl IodidesAuxiliary-directed C(sp³)–H activationβ-Aryl-β-amino acids asm.org

Biosynthetic Pathways and Enzymatic Production of this compound

The biological production of this compound involves its isolation from natural sources and the exploration of enzymatic pathways for its synthesis. While its own biosynthetic route is not fully defined, the well-understood pathways for its parent compound, β-alanine, offer a foundation for potential biocatalytic strategies.

Natural Occurrence and Isolation of this compound from Biological Sources (e.g., Fasciospongia cavernosa)

This compound is found in nature, primarily as a component of more complex molecules. It has been identified as a constituent of N-acyl-2-methylene-beta-alanine methyl esters, which are major lipidic compounds isolated from the marine sponge Fasciospongia cavernosa. jst.go.jp Isolation from the sponge typically involves extraction followed by methanolysis to cleave the amide bond, yielding this compound methyl ester and the corresponding fatty acid methyl esters. jst.go.jp Alpha-oxygenated fatty acids have also been found occurring as amides of 2-methylene-β-alanine in marine sponges. jst.go.jp

Enzymatic Biotransformations in this compound Synthesis (e.g., aspartate decarboxylase cascade)

Currently, no direct, fully characterized enzymatic pathway for the synthesis of this compound has been reported in the literature. However, the biosynthesis of its saturated counterpart, β-alanine, is well-documented and provides a basis for potential future biocatalytic methods. In bacteria, β-alanine is commonly produced from L-aspartate via the action of L-aspartate-α-decarboxylase (ADC), an enzyme encoded by the panD gene. rsc.orgnih.gov Other known biosynthetic routes to β-alanine in various organisms include the degradation of uracil, the catabolism of polyamines like spermine (B22157) and spermidine, and the addition of ammonia to acryloyl-CoA. asm.orgrsc.orgnih.gov

The development of an enzymatic synthesis for this compound could potentially be achieved through the engineering of known enzymes. For instance, aspartate decarboxylases could be modified through strategic mutagenesis of active-site residues to expand their substrate scope, potentially enabling them to accept a methylene-bearing substrate instead of L-aspartate. Furthermore, other general enzyme-mediated reactions for β-amino acid formation, such as Michael addition of ammonia onto α,β-unsaturated carboxylates or the action of aminotransferases, represent plausible, though unconfirmed, routes for the biosynthesis of this compound. rsc.org A patent describing the use of an engineered aspartase to convert butenoic acid into R-3-aminobutyric acid demonstrates that enzymes can be tailored to act on unsaturated four-carbon backbones, suggesting a feasible approach for producing this compound from a suitable unsaturated precursor. google.com

Table 2: Established and Potential Biosynthetic Routes for β-Alanine and Analogues

PathwayPrecursorKey Enzyme ClassProductRelevance to this compoundReference(s)
Aspartate DecarboxylationL-AspartateAspartate-α-decarboxylase (ADC)β-AlaninePotential for enzyme engineering to accept new substrates rsc.org
Uracil DegradationUracilDihydropyrimidinase, β-ureidopropionaseβ-AlanineEstablished route for the parent compound rsc.orgnih.gov
Polyamine CatabolismSpermine/SpermidinePolyamine oxidase, Aldehyde dehydrogenaseβ-AlanineEstablished route for the parent compound nih.gov
Enzymatic AminationButenoic AcidAspartase (mutant)R-3-Aminobutyric AcidDemonstrates enzymatic activity on an unsaturated C4 backbone google.com

Whole-Cell Synthesis Systems for Beta-Amino Acid Production

Whole-cell biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing β-amino acids. renyi.hunih.gov These systems leverage the metabolic machinery of microorganisms, either wild-type or genetically engineered, to convert simple precursors into valuable target molecules under mild, aqueous conditions. renyi.hunih.gov

Strategies for whole-cell synthesis of the parent compound, β-alanine, are well-documented and provide a blueprint for producing its analogues. nih.gov Common approaches involve the use of engineered bacteria, such as Escherichia coli and Corynebacterium glutamicum, which are modified to overexpress key enzymes. renyi.hunih.gov There are several established biosynthetic routes to β-alanine that could potentially be adapted for this compound production:

Decarboxylation of L-aspartate: This is one of the most studied pathways, where L-aspartate-α-decarboxylase (ADC) catalyzes the removal of the α-carboxyl group from L-aspartate to yield β-alanine. nih.govnih.govnih.gov Research has shown that the gene product of MJ0050 in Methanocaldococcus jannaschii can catalyze this α-decarboxylation. nih.gov

Hydrolysis of β-aminopropionitrile: Nitrilase enzymes can hydrolyze β-aminopropionitrile to β-alanine. nih.gov

Conversion from Fumaric Acid: A two-step enzymatic cascade using L-aspartase and L-aspartate α-decarboxylase can convert fumaric acid and ammonia into β-alanine. acs.org

While direct whole-cell synthesis of this compound has not been extensively reported, the potential for engineering existing biocatalytic systems is significant. Advances in protein engineering could adapt enzymes like aspartate decarboxylase to accept methylene-bearing substrates, thereby enabling the direct biosynthesis of this compound. For example, engineering the substrate binding pocket of aspartate ammonia-lyase (AspB) has been shown to introduce β-alanine synthesis activity from acrylic acid, suggesting that modifying substrate specificity is a viable strategy. acs.org Furthermore, the β-subunit of tryptophan synthase has been successfully engineered for the synthesis of various β-substituted amino acids, highlighting another potential enzymatic route that could be explored for this purpose. nih.govresearchgate.net

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of α-substituted β-amino acids is crucial for their application in biologically active molecules. Both diastereoselective and enantioselective strategies are employed to prepare specific stereoisomers of this compound and its analogues.

Diastereoselective Alkylation of Beta-Alanine Enolate Derivatives for Alpha-Substituted Beta-Amino Acids

A primary strategy for introducing substituents at the α-position of β-alanine involves the diastereoselective alkylation of a chiral β-alanine enolate derivative. scielo.org.mx This method typically involves attaching a chiral auxiliary to the β-alanine scaffold to direct the approach of an incoming electrophile to one face of the enolate, thereby controlling the stereochemistry of the newly formed stereocenter. scielo.org.mxnih.gov

The process begins with the conversion of inexpensive, achiral β-alanine into a chiral derivative, often a cyclic compound like a perhydropyrimidin-4-one or an acyclic amide using a chiral amine like pseudoephedrine or (R)- or (S)-α-phenylethylamine. scielo.org.mxnih.govscielo.brresearchgate.net Deprotonation of the α-carbon using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a chiral enolate. scielo.org.mxresearchgate.net This enolate is then reacted with an electrophile (e.g., an alkyl halide) to introduce the α-substituent. scielo.org.mxscielo.br The chiral auxiliary is subsequently cleaved to yield the α-substituted β-amino acid.

The diastereoselectivity of the alkylation can be very high, influenced by the choice of chiral auxiliary, solvent, and additives like lithium chloride (LiCl). scielo.brresearchgate.net For example, the alkylation of the dianion derived from N',N'-Bis[(R)-α-phenylethyl]-3-(benzyloxycarbonylamino)propanamide shows good to excellent diastereoselectivity with various alkyl halides. scielo.brscielo.br Similarly, the alkylation of a Ni(II)-complexed alanine (B10760859) Schiff base with chiral N-phosphonyl imines can produce α-methyl-α,β-diamino acid derivatives as a single isomer. nih.gov

Chiral Auxiliary/SystemElectrophileDiastereoselectivity (ds) / Diastereomeric Ratio (dr)Reference
(R,R)-N',N'-Bis(α-phenylethyl)amideMethyl Iodide67% ds scielo.br
(R,R)-N',N'-Bis(α-phenylethyl)amideEthyl Iodide82% ds scielo.br
(R,R)-N',N'-Bis(α-phenylethyl)amidePropyl Iodide78% ds scielo.br
(R,R)-N',N'-Bis(α-phenylethyl)amideBenzyl Bromide80% ds scielo.br
(1S,2S)-Pseudoephenamine pivaldimineBenzyl Bromide>19:1 dr nih.gov
(1S,2S)-Pseudoephenamine pivaldimineAllyl Iodide>19:1 dr nih.gov
2-Phenylperhydropyrimidin-4-oneMethyl Iodide95:5 dr scielo.org.mx
2-Phenylperhydropyrimidin-4-oneEthyl Iodide95:5 dr scielo.org.mx

Enantioselective Approaches to this compound Stereoisomers

While diastereoselective methods are powerful, enantioselective synthesis provides direct access to specific enantiomers without the need for a chiral auxiliary that must be added and removed. Several catalytic asymmetric approaches have been developed for the synthesis of chiral β-amino acids. hilarispublisher.com These methods can be conceptually applied to the synthesis of this compound stereoisomers.

One major strategy is the asymmetric hydrogenation of α,β-unsaturated precursors. For instance, the hydrogenation of (Z)-enamines catalyzed by chiral rhodium or ruthenium phosphine (B1218219) complexes can produce β-amino acids with high enantioselectivity. hilarispublisher.com An analogous precursor for this compound could be hydrogenated to produce α-methyl-β-alanine stereoisomers.

Another approach is the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The use of chiral catalysts can control the stereochemical outcome of the addition. For example, the conjugate addition of dialkylzinc reagents to 2-aryl acrylates can be catalyzed by phosphoramidite (B1245037) ligands to give β-amino acid derivatives with high enantiomeric excess. hilarispublisher.com Similarly, rhodium-catalyzed conjugate addition of aryl boronic acids to β-amidoacrylates followed by enantioselective protonation is a viable route to β²-amino acids. hilarispublisher.com

The Mannich reaction , involving the reaction of an enolate with an imine, can also be performed enantioselectively. Proline-catalyzed addition of aldehydes to N-BOC-protected imines can yield syn-adducts with excellent diastereoselectivities and enantioselectivities. hilarispublisher.com

For the specific case of this compound, its natural occurrence as N-acyl-2-methylene-beta-alanine methyl esters in sponges like Fasciospongia cavernosa suggests that biosynthetic pathways for its creation exist in nature, although these have not yet been fully harnessed for synthetic purposes. nih.gov The synthesis of stereoisomers of related compounds like 2-methyl-3-aminobutanoic acid has been achieved, providing methodological precedents for controlling the stereochemistry at both the α- and β-carbons. acs.org Ultimately, the synthesis of enantiomerically pure this compound would likely rely on adapting these established enantioselective methods, such as asymmetric catalysis or the resolution of a racemic mixture.

Chemical Reactivity and Reaction Mechanisms of 2 Methylene Beta Alanine

Electrophilic and Nucleophilic Reactivity of the Methylene (B1212753) Group in 2-Methylene-beta-alanine

The chemical reactivity of this compound is largely dictated by the presence of the α,β-unsaturated carbonyl system. This arrangement of atoms confers a distinct electronic character to the molecule, particularly at the exocyclic methylene group (=CH₂).

The β-carbon of the methylene group is an electrophilic center. dalalinstitute.com This is due to the electron-withdrawing nature of the adjacent carboxylic acid group, which polarizes the carbon-carbon double bond. This polarization creates a partial positive charge on the β-carbon, making it susceptible to attack by nucleophiles in a reaction known as a conjugate or Michael addition. dalalinstitute.com A notable example of this electrophilic character is the observed interaction between N-acyl-2-methylene-beta-alanine methyl esters and the thiol group of the amino acid cysteine. nih.gov In this interaction, the nucleophilic sulfur atom of cysteine attacks the electrophilic β-carbon of the this compound derivative. nih.gov Generally, α,β-unsaturated carbonyls are considered soft electrophiles, which preferentially react with soft nucleophiles. dalalinstitute.com While unfunctionalized acrylamides, which share a similar structural motif, are often weak electrophiles, their reactivity can be significantly influenced by substituents. nih.gov

Conversely, the protons on the α-carbon (the -CH₂- group adjacent to the carboxyl group) exhibit acidic character. This acidity is enhanced by the adjacent electron-withdrawing carbonyl group. scribd.com Under basic conditions, a proton can be abstracted from this position to form a carbanion. This carbanion is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. scribd.com The formation of this stabilized carbanion allows the α-carbon to act as a nucleophile, participating in reactions such as the Knoevenagel condensation, which involves the nucleophilic addition of an active methylene compound to a carbonyl group. dalalinstitute.com

The dual reactivity, with an electrophilic β-carbon and a potentially nucleophilic α-carbon, is a hallmark of α,β-unsaturated carbonyl compounds and governs the transformation pathways available to this compound.

Reaction Kinetics and Thermodynamics of this compound Transformations

A key method for comparing the reactivity of electrophiles like this compound is the determination of second-order rate constants (k₂). nih.gov These constants provide a standardized measure of how quickly a compound reacts with a given nucleophile. nih.gov The electronic properties of substituents can significantly affect these reaction rates. For related α,β-unsaturated systems, it has been shown that electron-withdrawing groups on an aromatic ring attached to the system can increase reaction yields by stabilizing the transition state, whereas electron-releasing groups tend to decrease yields. researchgate.net

While specific kinetic data for this compound is not extensively available, studies on the closely related compound beta-alanine (B559535) provide valuable insights. For instance, the gas-phase reaction of beta-alanine with the hydroxyl radical (•OH) has been studied computationally. nih.gov This hydrogen abstraction reaction was found to proceed with a negative net activation energy, indicating a complex mechanism that likely involves the formation of pre-reactive complexes. nih.gov The study calculated the rate coefficients using transition state theory over a temperature range of 250-400 K, finding that hydrogen abstraction occurs predominantly from the CH₂ group adjacent to the amino group. nih.gov The Arrhenius model is often used to describe the temperature dependency of such kinetic parameters, where the activation energy (Ea) can be calculated. mdpi.com

Temperature Range (K)Rate Constant Expression (k) (cm³ mol⁻¹ s⁻¹)
250-400k = 2.36 x 10⁻¹² exp(340/T)
290-310k = 1.296 x 10⁻¹² exp(743/T)
250-400 (Three-parameter)k = 1.01 x 10⁻²¹ T³.⁰⁹ exp(1374/T)

This data pertains to the reaction of beta-alanine with the •OH radical in the gas phase and serves as an illustrative example of kinetic analysis. nih.gov

Thermodynamic considerations, such as the change in Gibbs free energy (ΔG), determine the spontaneity of a reaction. For enzyme-catalyzed reactions, which are often reversible, the reaction proceeds until an equilibrium state is reached. mdpi.com The equilibrium constant (K) is a measure of this state and is directly related to the standard free energy change of the reaction.

Intramolecular Hydrogen Bonding and Conformational Flexibility in this compound Analogues

The non-proteinogenic nature of the beta-alanine backbone imparts significant conformational adaptability to molecules that contain this moiety. nih.gov This flexibility allows beta-alanine and its analogues to adopt folded structures stabilized by intramolecular hydrogen bonds, which are not typically observed in peptides composed solely of alpha-amino acids.

A key example is the ability of a model peptide containing a beta-alanine residue to form a novel β-turn-like motif. nih.gov X-ray crystal structure analysis revealed that the peptide backbone is stabilized by nonconventional C-H···O weak intramolecular hydrogen bonds, forming a 12-membered hydrogen-bonded ring. nih.gov This structure is distinct from classical β-turns, which are stabilized by stronger C=O···H-N hydrogen bonds. nih.gov The conformational flexibility of the beta-alanine residue is crucial for its ability to occupy a key position in this folded structure. nih.govpolyu.edu.hk

The table below summarizes the crystallographic data for the model peptide Boc-β-Ala-Acc₆-OCH₃, which demonstrates this unique folding pattern. nih.gov

ParameterValue
Chemical FormulaC₁₆H₂₈N₂O₅
Molecular Weight328.41
Crystal SystemOrthorhombic
Space GroupP2₁(1)2₁(1)2₁(1)
a (Å)8.537 (3)
b (Å)8.872 (10)
c (Å)25.327 (8)
α, β, γ (°)90.0
Z (molecules/unit cell)4

Data from the X-ray crystal structure analysis of a model peptide incorporating a beta-alanine residue. nih.gov

Furthermore, studies on other beta-alanine-containing analogues, such as certain N⁶-substituted 2-chloroadenosines, have shown the formation of stable six-membered rings via intramolecular hydrogen bonds. mdpi.com In these cases, the hydrogen bond forms between a proton on the substituent and a nitrogen atom in the purine (B94841) ring, leading to the co-existence of multiple conformers in solution. mdpi.com This conformational heterogeneity, driven by intramolecular interactions and the inherent flexibility of the beta-alanine structure, is a critical determinant of the molecular shape and, consequently, its biological interactions. nih.gov

Interactions of this compound Derivatives with Reactive Species (e.g., hypochlorous acid)

Derivatives of beta-alanine can interact with various reactive chemical species, including reactive oxygen species (ROS) and nucleophiles. A significant interaction is the reaction with hypochlorous acid (HOCl), a potent oxidizing agent produced by neutrophils as part of the innate immune response. researchgate.netnih.gov

Carnosine, a naturally occurring dipeptide of beta-alanine and L-histidine, and its derivatives react rapidly with HOCl. researchgate.net This reaction leads to the formation of chloramines and dichloramines. researchgate.net Analogues of carnosine that contain additional methylene groups in the beta-alanine alkyl chain also react with HOCl to yield monochloramines, which can then undergo further reactions to form stable dichloramines. researchgate.net The ability of these beta-alanine derivatives to react quickly with highly reactive HOCl and convert it into less reactive, longer-lived chloramine (B81541) species is a key aspect of their chemical behavior. researchgate.net This scavenging activity may prevent HOCl from damaging other biological targets. researchgate.net

The general reactivity of HOCl involves rapid reactions with sulfur-containing amino acids (like cysteine and methionine) and nitrogen nucleophiles (like lysine (B10760008) and histidine). nih.gov The reaction of this compound derivatives with thiols has also been documented. N-acyl-2-methylene-beta-alanine methyl esters, found in the sponge Fasciospongia cavernosa, were shown to react with the thiol group of cysteine in a pH range of 6.0-8.0. nih.gov This reactivity is attributed to the electrophilic nature of the methylene group, which is susceptible to attack by the nucleophilic thiol. nih.gov

The table below summarizes the reactivity of carnosine and its analogues with hypochlorous acid.

CompoundReactivity with HOClProducts
CarnosineRapid reaction, pH-dependent transchlorinationMonochloramines, Dichloramines
CarcinineForms monochloramines, no intramolecular transferMonochloramines
Carnosine+1 (one extra methylene group)Forms monochloramines, undergoes transchlorinationMixture of mono- and dichloramines
Carnosine+2 (two extra methylene groups)Forms monochloramines, undergoes transchlorinationMixture of mono- and dichloramines

Summary of findings from a study on the reaction of carnosine and its derivatives with hypochlorous acid. researchgate.net

Theoretical and Computational Investigations of 2 Methylene Beta Alanine

Quantum Mechanical Studies of 2-Methylene-beta-alanine Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic landscape of this compound. These studies delve into the distribution of electrons within the molecule, which dictates its chemical properties and stability.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two prominent quantum mechanical methods that have been employed to investigate the conformations of β-amino acids. scirp.org These methods are used to calculate the relative stabilities of different spatial arrangements (conformers) of the molecule. For instance, in a study on β-alanine, both HF and DFT calculations predicted the existence of five stable conformers in the gas phase. scirp.org The stability of these conformers is influenced by factors such as intramolecular hydrogen bonding. scirp.orgnie.edu.sgacs.org

Density Functional Theory (DFT) for Modeling this compound Conformations and Protonation States

Density Functional Theory (DFT) is a powerful computational tool for modeling the various conformations and protonation states of molecules like this compound. researchgate.net DFT allows for the accurate prediction of molecular structures and energies, providing valuable information on how the molecule behaves in different chemical environments. researchgate.net

DFT calculations have been instrumental in studying the conformational energies of β-amino acids. scirp.org By systematically varying the dihedral angles of the molecular backbone, researchers can identify stable geometries and their relative energies. scirp.org These calculations can be performed in the gas phase or in the presence of a solvent, which is crucial for understanding how the surrounding environment influences the molecule's preferred shape. scirp.org Solvation has been shown to generally stabilize the conformations of β-amino acids. scirp.org

The protonation state of a molecule, which refers to whether acidic or basic groups have gained or lost a proton, is highly dependent on the pH of the environment. DFT can be used to model these different protonation states and understand their relative stabilities. diva-portal.org For instance, in the context of drug design, understanding the protonation state of a ligand is critical for predicting its binding affinity to a target protein. diva-portal.org

Computational Method Focus of Study Key Findings Reference
Hartree-Fock (HF) and DFTConformational energies of β-amino acidsIdentified stable conformations and the stabilizing effect of solvation. scirp.org
DFTProtonation states of ligandsCrucial for predicting binding affinity in drug design. diva-portal.org
DFTGas-phase behavior of small moleculesHelps in interpreting experimental data and screening structural space. researchgate.net

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time. These simulations can provide insights into how this compound moves, flexes, and interacts with its surroundings, such as in an aqueous solution.

MD simulations are particularly useful for studying the folding and dynamics of peptides containing β-amino acids. plos.org By simulating the molecule in a box of water molecules, researchers can observe how it folds into specific structures and how these structures fluctuate over time. nih.gov The accuracy of these simulations depends heavily on the force field used, which is a set of parameters that describes the potential energy of the system. rsc.org Several force fields, such as AMBER ff14SB, CHARMM36m, and OPLS-AA/L, have been assessed for their performance in predicting the conformational propensities of β-peptides. rsc.org

Recent advancements have seen the development of machine learning-based implicit solvent models, which aim to capture the effects of the solvent without explicitly simulating every water molecule. nih.govrsc.org This can significantly reduce the computational cost of the simulations while maintaining a good level of accuracy. rsc.org These models are trained on data from explicit solvent simulations or quantum mechanical calculations. nih.gov

Computational Prediction of Reactivity Profiles for this compound and its Analogues

Computational methods can be used to predict the reactivity of this compound and its related compounds. This involves identifying the most likely sites for chemical reactions and understanding the factors that influence the reaction rates.

DFT is a widely used tool for studying chemical reactivity. researchgate.net By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can identify the electrophilic and nucleophilic sites within a molecule. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

Advanced Analytical Methodologies for 2 Methylene Beta Alanine Research

Spectroscopic Characterization Techniques for 2-Methylene-beta-alanine

Spectroscopic methods are indispensable for the detailed molecular-level investigation of this compound, providing definitive evidence of its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and its derivatives. researchgate.net It provides precise information about the carbon skeleton and the chemical environment of each proton, confirming the presence of the key methylene (B1212753) group and the β-alanine backbone. pitt.edu

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely used. beilstein-journals.org In ¹H NMR, the exocyclic methylene protons typically appear as distinct singlets in the olefinic region. The protons of the ethylamine (B1201723) backbone give rise to characteristic multiplets, with their chemical shifts and coupling constants providing conformational information.

¹³C NMR is crucial for identifying all carbon atoms, including the quaternary vinylic carbon and the carboxyl carbon. google.comnih.gov For instance, studies on N-acyl-2-methylene-β-alanine methyl esters and related derivatives provide reference chemical shifts that are instrumental in confirming the structure. google.com Advanced solid-state NMR techniques, such as ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can be used to study the conformation of derivatives in solid phases. acs.org

Table 1: Representative NMR Chemical Shifts for this compound Derivatives Note: Chemical shifts (δ) are dependent on solvent and specific derivatization. Data is compiled from analogous structures.

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Key Structural Insights
Methylene Protons (=CH₂)~5.5 - 6.5 (2s)~125-130Confirms the presence of the exocyclic double bond.
Quaternary Carbon (=C<)-~135-140Identifies the carbon atom of the methylene group attached to the backbone.
α-CH₂~2.5 - 2.8 (t)~33-36Methylene group adjacent to the carboxyl group.
β-CH₂~3.3 - 3.7 (t)~44-46Methylene group adjacent to the nitrogen atom.
Carboxyl Carbon (COOH)-~174-176Indicates the carboxylic acid functional group.

Mass Spectrometry (MS/MS) for Identification and Quantification of this compound

Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is a highly sensitive and selective technique for the identification and quantification of this compound. nih.gov This method is vital for detecting the compound in complex biological or chemical matrices. nih.gov

In MS analysis, the molecule is first ionized, often using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined. For this compound (C₄H₇NO₂), the expected molecular weight is approximately 101.10 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 102.

Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. researchgate.net The fragmentation pattern is a unique fingerprint of the molecule. For β-alanine and its isomers, characteristic losses include water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (COOH). nih.gov These specific fragmentation pathways allow for differentiation from structural isomers. nih.govresearchgate.net

Table 2: Predicted MS/MS Fragmentation for this compound [M+H]⁺ Note: Fragmentation patterns are predictive and based on the analysis of structurally similar compounds like β-alanine and its isomers.

Parent Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Inferred Fragment Structure
10285NH₃ (17)Loss of the amino group.
10284H₂O (18)Loss of water from the carboxyl group.
10256HCOOH (46)Loss of formic acid.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within the this compound molecule. uc.ptnih.gov These techniques are complementary and provide a comprehensive vibrational profile. nih.gov

The key functional groups of this compound each have characteristic absorption or scattering frequencies:

Methylene Group (C=CH₂): The C=C stretching vibration is a key marker, typically appearing in the 1640-1680 cm⁻¹ region. libretexts.org The =C-H stretching of the vinyl group is expected above 3000 cm⁻¹.

Carboxyl Group (COOH): This group is identified by a strong C=O stretching band around 1700-1740 cm⁻¹. The O-H stretch is a very broad band in the 2500-3300 cm⁻¹ range.

Amino Group (NH₂): In its zwitterionic form (as is common for amino acids), the ammonium (B1175870) group (NH₃⁺) shows broad stretching bands between 2800-3200 cm⁻¹ and bending vibrations around 1500-1600 cm⁻¹. uc.pt

Alkyl C-H Bonds: The stretching and bending vibrations of the CH₂ groups in the backbone appear in the 2850-2960 cm⁻¹ and 1400-1470 cm⁻¹ regions, respectively. researchgate.netspectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and can shift based on the molecular environment (e.g., solid-state vs. solution, pH).

Functional Group Vibrational Mode Typical IR/Raman Frequency (cm⁻¹)
Alkene (C=CH₂)C=C Stretch1640 - 1680
Alkene (=C-H)C-H Stretch3010 - 3100
Carboxylic Acid (COOH)C=O Stretch1700 - 1740
Carboxylic Acid (O-H)O-H Stretch2500 - 3300 (broad)
Amine/Ammonium (NH₂/NH₃⁺)N-H Stretch2800 - 3200 (broad)
Amine/Ammonium (NH₂/NH₃⁺)N-H Bend1500 - 1600
Alkane (CH₂)C-H Stretch2850 - 2960
Alkane (CH₂)C-H Bend (Scissoring)~1465

Chromatographic Separation Techniques for this compound and Its Isomers

Chromatographic methods are paramount for isolating this compound from reaction mixtures and for separating it from its various structural and stereoisomers.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound. scispace.com Due to the polar nature of the amino acid, several different HPLC modes can be employed.

Reversed-Phase (RP-HPLC): This is a common approach, often using C18-modified silica (B1680970) columns. acs.org To achieve sufficient retention of the polar analyte, mobile phases typically consist of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govacs.org The pH of the mobile phase is a critical parameter for controlling the ionization state and retention of the amino acid.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating very polar compounds that are poorly retained in reversed-phase mode. nih.govcsic.es This technique uses a polar stationary phase (e.g., amide or underivatized silica) with a mobile phase high in organic solvent content. researchgate.net HILIC can offer superior separation for closely related isomers. nih.gov

Chiral Chromatography: For separating enantiomers of this compound derivatives, chiral stationary phases (CSPs) are necessary. Phases based on macrocyclic antibiotics (like teicoplanin) or cyclodextrins have proven effective for separating various amino acid enantiomers. mdpi.comnih.gov

Table 4: Comparison of HPLC Methodologies for this compound Analysis

HPLC Mode Stationary Phase (Column) Typical Mobile Phase Primary Application
Reversed-Phase (RP-HPLC)C18, C8, Polar-Embedded C18Water/Acetonitrile or Methanol with acid modifier (e.g., formic acid)General purpose separation, quantification.
HILICAmide, Silica, ZwitterionicAcetonitrile/Water with buffer (e.g., ammonium formate)Separation of highly polar compounds and isomers.
Chiral ChromatographyTeicoplanin, Cyclodextrin, Cyclofructan basedPolar Ionic Mode (e.g., Methanol/Acetonitrile with acid/base additives)Enantioselective separation of chiral derivatives.

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) can also be used for the analysis of this compound, but it requires a crucial preliminary step: derivatization. Amino acids are non-volatile and thermally labile, making them unsuitable for direct GC analysis. researchgate.net

The derivatization process converts the polar carboxyl and amino groups into nonpolar, volatile esters and amides. Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens to form volatile silyl (B83357) derivatives. mdpi.com

Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with methanol or propanol) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640) or chloroformates). nih.govnist.gov

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane phase). nih.gov The separation is based on the volatility and interaction of the derivatives with the stationary phase. GC is almost always coupled with a mass spectrometer (GC-MS) for definitive peak identification based on mass spectra and retention times. mdpi.comresearchgate.net

Table 5: Common Derivatization Agents for GC Analysis of Amino Acids

Derivatization Agent Target Functional Group(s) Resulting Derivative
MTBSTFA-COOH, -NH₂tert-Butyldimethylsilyl (TBDMS) ester and amide
Alkyl Chloroformates (e.g., Ethyl, Methyl)-NH₂, -COOHN-alkoxycarbonyl, alkyl ester
Trifluoroacetic Anhydride (TFAA) + Alkyl Alcohols-NH₂, -COOHN-trifluoroacetyl, alkyl ester

Comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) and Reverse-Phase Liquid Chromatography (RPLC) for Related Isomers

The separation of this compound and its related isomers presents a significant analytical challenge due to their polar nature and structural similarity. Two common high-performance liquid chromatography (HPLC) techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reverse-Phase Liquid Chromatography (RPLC), offer distinct advantages and disadvantages for this purpose.

Principles of Separation:

RPLC traditionally utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. In this mode, polar analytes such as this compound have a low affinity for the stationary phase, leading to poor retention and co-elution with the solvent front. lcms.cz

HILIC , in contrast, employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.com This technique is specifically designed for the separation of polar and hydrophilic compounds. sigmaaldrich.com The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the aqueous layer on the surface of the stationary phase and the bulk mobile phase. researchgate.net

Comparative Analysis for this compound Isomers:

For the separation of isomers of this compound, HILIC generally offers superior performance compared to RPLC. The polar nature of these isomers results in stronger interactions with the polar stationary phase in HILIC, leading to better retention and resolution. lcms.czresearchgate.net In RPLC, achieving adequate separation of such polar isomers is often difficult without resorting to techniques like ion-pairing agents, which can complicate the analysis and are often incompatible with mass spectrometry (MS). lcms.cz

The elution order in HILIC is typically the reverse of that in RPLC. sigmaaldrich.com Compounds that are poorly retained in RPLC are often strongly retained in HILIC, providing a complementary separation mechanism. sigmaaldrich.com This characteristic is particularly valuable when analyzing complex mixtures containing both polar and nonpolar compounds.

Interactive Data Table: HILIC vs. RPLC for Polar Isomer Separation

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reverse-Phase Liquid Chromatography (RPLC)
Stationary Phase Polar (e.g., silica, amide) lcms.czsigmaaldrich.comNonpolar (e.g., C18, C8) lcms.cz
Mobile Phase High organic solvent, low aqueous content sigmaaldrich.comHigh aqueous content, lower organic solvent
Retention of Polar Analytes Strong retention researchgate.netWeak retention lcms.cz
Elution Order Polar analytes elute later sigmaaldrich.comPolar analytes elute earlier lcms.cz
Suitability for this compound Isomers HighLow (without modification)
Compatibility with MS High, enhanced sensitivity due to organic-rich mobile phase longdom.orgGenerally good, but may require additives that suppress ionization lcms.cz

X-ray Crystallography for Crystalline Forms of this compound Complexes

While specific crystallographic data for this compound itself is not widely published, studies on related beta-alanine (B559535) complexes provide significant insights into the potential structural features. For instance, X-ray diffraction studies on copper(II) complexes with Schiff base derivatives of beta-alanine have revealed detailed coordination geometries. rsc.org These studies demonstrate how the beta-alanine moiety can participate in forming complex, multi-dimensional structures through its carboxyl and amino groups. rsc.org

Furthermore, research on oligopeptides containing beta-alanine has utilized X-ray diffraction to elucidate their conformational preferences, such as the formation of beta-bends. rsc.org These findings indicate that the presence of a beta-amino acid can influence the secondary structure of peptides. rsc.org

The general approach for analyzing crystalline forms of this compound complexes would involve:

Crystallization: Growing single crystals of the this compound complex of sufficient size and quality.

Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern data.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic model to fit the experimental data.

This process can reveal the precise arrangement of atoms in the this compound complex, including the coordination of metal ions and the intermolecular interactions that stabilize the crystal structure. Such information is crucial for understanding the chemical and biological activity of these compounds.

Biochemical Roles and Enzymatic Interactions of 2 Methylene Beta Alanine

The unique chemical structure of 2-methylene-beta-alanine, featuring an α,β-unsaturated carbonyl system, imparts it with significant reactivity and diverse biochemical roles. This section explores its interactions with enzymes and other biological molecules, its function as a biosynthetic precursor, its effects on microorganisms, and the involvement of its analogues in vital metabolic pathways.

Derivatization and Analog Development of 2 Methylene Beta Alanine

Synthesis of Substituted N-Acyl-2-Methylene-beta-alanine Methyl Esters

N-acyl-2-methylene-beta-alanine methyl esters are a class of derivatives where the nitrogen atom of the beta-alanine (B559535) backbone is functionalized with an acyl group. These compounds have been identified as natural products, particularly from marine sponges. The synthesis of these derivatives typically involves the acylation of the parent amine, 2-methylene-beta-alanine methyl ester.

A general and effective method for this transformation is the amide coupling reaction. This can be achieved by reacting this compound methyl ester with a suitable acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent. For instance, the synthesis of an N-palmitoleoyl derivative could be accomplished by reacting the amine with palmitoleoyl chloride in the presence of a base like triethylamine (B128534) in an inert solvent such as dichloromethane (B109758) nih.gov. The base serves to neutralize the hydrochloric acid generated during the reaction.

Detailed Research Findings: The synthesis process begins with the formation of the methyl ester of this compound, if not already prepared. The subsequent N-acylation is a standard procedure in peptide and organic chemistry. A solution of the this compound methyl ester is treated with the desired acid chloride (R-COCl) or a mixture of a carboxylic acid (R-COOH) and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) biosynth.com. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified, typically through column chromatography. This methodology allows for the introduction of a wide variety of acyl groups, including saturated, unsaturated, and functionalized hydrocarbon chains.

Acyl Group ExampleReagentGeneral Structure of Product
AcetylAcetyl chlorideCH₃-CO-NH-CH₂-C(=CH₂)-COOCH₃
PalmitoleoylPalmitoleoyl chlorideC₁₅H₂₉-CO-NH-CH₂-C(=CH₂)-COOCH₃
BenzoylBenzoyl chlorideC₆H₅-CO-NH-CH₂-C(=CH₂)-COOCH₃

Design and Synthesis of N-Methyl-beta-alanine Derivatives

N-methyl-beta-alanine is a derivative of beta-alanine characterized by a methyl group on the nitrogen atom. It serves as a valuable building block in medicinal chemistry. While not a direct derivative of this compound, its synthesis illustrates a common derivatization strategy for beta-amino acids.

A prevalent industrial method for synthesizing N-methyl-beta-alanine involves the hydrolysis of β-methylaminopropionitrile google.com. This precursor is readily prepared through the addition reaction of methylamine (B109427) with acrylonitrile (B1666552) google.com. The hydrolysis step is critical and is typically performed under basic or acidic conditions. To optimize the yield and quality, the reaction conditions must be carefully controlled. For example, one patented method describes the dropwise addition of β-methylaminopropionitrile to an acid or alkali aqueous solution at a temperature maintained at 80°C or lower, which successfully yields N-methyl-beta-alanine in nearly quantitative amounts by preventing tar formation that occurs at higher temperatures google.com.

Detailed Research Findings: The synthesis begins with the Michael addition of methylamine to acrylonitrile to form β-methylaminopropionitrile. This intermediate is then hydrolyzed. In a typical laboratory or industrial procedure, the nitrile is added slowly to a solution of a base, such as barium hydroxide, and heated frontiersin.org. The reaction mixture is then neutralized, and the N-methyl-beta-alanine is isolated. This derivative can be used in various applications, including as an additive in animal feed or as a precursor for synthesizing fluorophores biosynth.com.

Reaction StepReactantsKey ConditionsProduct
Step 1: Addition Methylamine, Acrylonitrile-β-methylaminopropionitrile
Step 2: Hydrolysis β-methylaminopropionitrile, Acid or Base (e.g., Ba(OH)₂)Temperature < 80°C google.comN-methyl-beta-alanine

Incorporation of this compound into Peptidic and Polymeric Architectures (e.g., β-Di-, β-Tri-, and β-Hexapeptides)

The incorporation of beta-amino acids into peptides creates "β-peptides" or mixed "α/β-peptides," which can adopt unique and stable secondary structures, such as helices and turns acs.org. These structures are often resistant to enzymatic degradation, a significant advantage for therapeutic peptides mdpi.com. This compound, as a functionalized β-amino acid, can be incorporated into such peptidic and polymeric chains to impart specific structural features and reactivity.

The synthesis of peptides containing this compound can be achieved using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. In these methods, the amino group of this compound (with its carboxyl group protected, e.g., as a methyl ester) is coupled to the activated carboxyl group of another amino acid. Alternatively, the carboxyl group of N-protected this compound is activated and reacted with the free amino group of a growing peptide chain. The presence of the methylene (B1212753) group may require optimization of coupling conditions to avoid side reactions.

Detailed Research Findings: Research on incorporating standard beta-alanine has shown its utility in designing specific peptide conformations. For example, cyclic tetrapeptides and hexapeptides containing beta-alanine have been synthesized and shown to form stable turn structures nih.govnih.govnih.gov. The synthesis involves classical solution methods, with cyclization of the linear peptide precursor often accomplished using coupling agents like N,N-dicyclohexylcarbodiimide (DCCI) in dilute solutions to favor intramolecular reaction nih.govnih.gov. The incorporation of this compound into similar architectures would introduce a reactive Michael acceptor site into the peptide backbone, allowing for post-synthesis modification or covalent interaction with biological targets.

Peptide/Polymer TypeMonomer Unit(s)Potential Architecture
β-Dipeptide Two this compound unitsLinear or cyclic dimer
α/β-Tripeptide One α-amino acid, two this compound unitsDefined turn or helical structure
β-Hexapeptide Six this compound unitsStable helical foldamer
Poly(this compound) This compoundFunctional polymer with reactive side chains

Development of this compound-based Synthon for Bioactive Molecule Construction

A synthon is a conceptual unit within a molecule that assists in planning its synthesis. This compound and its esters serve as versatile synthons for constructing more complex bioactive molecules. The key to its utility is the α,β-unsaturated carbonyl system, which functions as a Michael acceptor. This allows for conjugate addition reactions with a wide range of nucleophiles.

This reactivity enables the covalent attachment of this compound to other molecules, including other amino acids, peptides, or drug scaffolds. For example, the thiol group of a cysteine residue can react with the double bond of a this compound derivative in a Michael addition reaction. This strategy is used to create peptide-drug conjugates or to crosslink peptides.

Detailed Research Findings: The utility of related α,β-unsaturated amino acids as synthons is well-established. For instance, dehydroalanine, which contains a similar reactive methylene group, is used for post-translational modification of proteins and peptides researchgate.net. The double bond readily undergoes addition reactions with nucleophilic side chains of amino acids like cysteine or lysine (B10760008). Similarly, N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester, derived from serine, acts as a building block for synthesizing non-natural α-amino acids through palladium-catalyzed cross-coupling reactions, demonstrating how a functionalized alanine (B10760859) derivative can be a powerful synthon orgsyn.org. The this compound scaffold offers a similar platform for introducing diverse functionalities via conjugate addition, making it a valuable tool for constructing novel bioactive compounds.

Structure-Reactivity and Structure-Function Relationships in this compound Derivatives

The chemical structure of this compound derivatives is intrinsically linked to their reactivity and biological function. The most significant structural feature is the exocyclic methylene group, which confers unique chemical and biochemical properties compared to saturated beta-alanine.

Structure-Reactivity Relationship: The reactivity of these compounds is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated carbonyl system. This makes the molecule susceptible to nucleophilic attack via a Michael-type conjugate addition. The reactivity can be modulated by the substituents on the nitrogen and the carboxyl group. Electron-withdrawing groups on the nitrogen (e.g., in N-acyl derivatives) can enhance the electrophilicity of the double bond, increasing its reactivity toward nucleophiles.

Structure-Function Relationship: The primary biological function observed for many N-acyl-2-methylene-beta-alanine methyl esters is enzyme inhibition. This function is a direct consequence of their structure-based reactivity. The methylene group acts as a reactive "warhead" that can form a covalent bond with nucleophilic residues, such as the thiol group of cysteine or the imidazole (B134444) group of histidine, within the active site of an enzyme. This irreversible covalent modification leads to the inactivation of the enzyme. Therefore, the presence of the methylene group is essential for this mode of biological activity.

Structural FeatureChemical ReactivityResulting Biological Function
Methylene Group (=CH₂) ** Michael Acceptor (Electrophilic)Covalent modification of nucleophiles
Amine Group (-NH₂) **Nucleophilic, Basic; Site for AcylationModulates solubility, cell permeability, and receptor interactions
Carboxyl Group (-COOH) Acidic; Site for EsterificationInfluences pharmacokinetic properties and can engage in hydrogen bonding
N-Acyl Group (R-CO-NH-) Modulates Electronic PropertiesEnhances reactivity of the Michael acceptor; provides lipophilicity for membrane interaction

Emerging Research Directions and Future Perspectives for 2 Methylene Beta Alanine

Novel Synthetic Methodologies Employing Sustainable and Green Chemistry Principles for 2-Methylene-beta-alanine

The synthesis of β-amino acids, including this compound, is undergoing a transformation driven by the principles of green chemistry. Traditional methods often involve hazardous reagents, multiple steps, and harsh conditions, leading to significant waste. researchgate.netillinois.edu Modern strategies aim to improve atom economy, reduce energy consumption, and utilize renewable feedstocks. rsc.org

One promising green approach is the use of biocatalysis. Enzymatic methods offer high specificity and mild reaction conditions. frontiersin.org For instance, engineered enzymes could be developed to catalyze the formation of the this compound scaffold from simple, bio-based precursors. Another sustainable strategy is the "hydrogen borrowing" methodology, a powerful catalytic approach for forming carbon-nitrogen bonds that generates water as the primary byproduct. springernature.com This method could be adapted for the amination of suitable precursors to yield this compound.

Furthermore, the development of continuous flow processes for peptide synthesis, which can reduce solvent usage and improve efficiency, represents a significant advancement. unibo.it These principles can be applied to the synthesis of this compound and its derivatives. The replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) is a key focus in making these processes more environmentally benign. unibo.it

Table 1: Comparison of Synthetic Methodologies for β-Amino Acids

MethodologyTraditional ApproachGreen/Sustainable ApproachKey Advantages of Green Approach
CatalysisPrecious metal catalysts (Rh, Ir, Ru) for hydrogenation. researchgate.netIron-catalyzed reactions, biocatalysis (enzymes). frontiersin.orgspringernature.comLower cost, reduced toxicity, high selectivity, mild conditions.
ReagentsUse of hazardous reagents like diazomethane. illinois.eduUse of alcohols and amines in hydrogen borrowing strategies. springernature.comImproved safety, reduced waste, better atom economy.
SolventsUse of DMF and other hazardous solvents.Greener solvents like ethyl acetate (EtOAc), or solvent-free conditions. unibo.itrsc.orgReduced environmental impact and toxicity.
ProcessMulti-step batch processes. researchgate.netOne-pot reactions, continuous flow synthesis. unibo.itgoogle.comIncreased efficiency, reduced energy consumption, less waste.

Advanced Spectroscopic and Imaging Techniques for In Situ Mechanistic Studies of this compound Transformations

Understanding the reaction mechanisms of this compound is crucial for optimizing its synthesis and application. Advanced spectroscopic and imaging techniques that allow for in situ monitoring are invaluable for these studies. Techniques such as UV/Vis spectroscopy can be used to observe the formation of intermediates, like electron donor-acceptor (EDA) complexes, in real-time. researchgate.net

For transformations involving this compound, time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. rsc.org These methods allow researchers to gain insights into the kinetics and thermodynamics of the transformations. When studying enzyme-catalyzed reactions, X-ray crystallography of the enzyme with bound substrate or analogues can reveal key interactions within the active site that are crucial for catalysis. acs.org

Table 2: Advanced Techniques for Mechanistic Studies

TechniqueInformation ProvidedApplication to this compound
In Situ FT-IR SpectroscopyReal-time monitoring of functional group changes.Observing the conversion of carbonyl and amine groups during synthesis or polymerization.
Time-Resolved NMR SpectroscopyStructural elucidation of transient intermediates.Identifying and characterizing short-lived species in reaction pathways.
UV/Vis SpectroscopyDetection of chromophoric intermediates and kinetic analysis. researchgate.netMonitoring the formation of colored complexes or conjugated systems. researchgate.net
X-ray CrystallographyHigh-resolution 3D structure of enzyme-substrate complexes. acs.orgVisualizing how this compound binds to an enzyme's active site.

Bioengineering Approaches for Enhanced Biosynthesis and Diversification of this compound Scaffolds

Bioengineering offers a powerful and sustainable alternative to chemical synthesis for producing complex molecules like this compound. Metabolic engineering of microorganisms, such as Escherichia coli, can create efficient cell factories for its production. nih.gov This involves introducing and optimizing biosynthetic pathways, which may consist of enzymes sourced from various organisms. frontiersin.org

One strategy is to engineer pathways that convert inexpensive and renewable feedstocks, like glucose or fatty acids, into the target molecule. nih.gov For instance, a novel biosynthetic pathway for β-alanine has been identified that utilizes promiscuous metabolic enzymes, suggesting that nature has multiple ways to produce this scaffold. nih.gov Researchers can harness this promiscuity and enhance it through directed evolution to create enzymes that are highly specific for the synthesis of this compound. Furthermore, cofactor engineering can be employed to balance the cellular redox state, which is often a limiting factor in the efficiency of engineered metabolic pathways. nih.gov

Table 3: Bioengineering Strategies for this compound Production

StrategyDescriptionPotential Benefit
Metabolic Pathway EngineeringIntroducing and optimizing a set of genes that encode the enzymes for a specific biosynthetic route. frontiersin.orgEnables production from simple, renewable feedstocks. nih.gov
Enzyme Engineering (Directed Evolution)Modifying an enzyme's amino acid sequence to improve its activity, stability, or specificity.Creates highly efficient and specific biocatalysts for this compound synthesis.
Cofactor EngineeringAltering metabolic pathways to balance the supply of essential cofactors like NADH and NADPH. nih.govImproves overall yield and productivity by preventing redox imbalance. nih.gov
Whole-Cell BiocatalysisUsing entire microbial cells that contain the desired enzymes to perform a chemical transformation. frontiersin.orgSimplifies the process by eliminating the need for enzyme purification.

Exploration of this compound in Biomimetic Systems and Supramolecular Assemblies

The structure of this compound makes it an attractive monomer for the creation of biomimetic materials and supramolecular assemblies. Biomimetic systems aim to mimic the structure and function of biological systems using molecular self-assembly. researchgate.net The presence of a polymerizable alkene group, a carboxylic acid, and an amine allows this compound to participate in a variety of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are the driving forces for self-assembly. frontiersin.org

Peptides containing this compound could be designed to fold into specific secondary structures or to self-assemble into higher-order structures like fibers, tubes, or cages. rsc.org These materials could find applications in drug delivery, tissue engineering, and catalysis. The ability to form well-defined architectures through weak, reversible interactions is a hallmark of supramolecular chemistry. frontiersin.org The incorporation of this compound into such systems could impart novel functions, such as stimuli-responsiveness or enhanced catalytic activity.

Computational Design of Novel this compound Derivatives with Targeted Chemical and Biochemical Activities

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific properties. nih.gov These methods can be used to predict the chemical and biochemical activities of novel this compound derivatives before they are synthesized in the lab, saving time and resources. For example, docking simulations can be used to predict how a derivative might bind to the active site of a target enzyme. mdpi.com

Quantum mechanical calculations can provide insights into the electronic structure and reactivity of these molecules, helping to design derivatives with tailored properties. For instance, by modifying the substituents on the this compound scaffold, it may be possible to tune its reactivity in polymerization reactions or its affinity for a biological target. Computational approaches can also aid in the design of new enzyme catalysts for specific reactions, such as the Morita-Baylis-Hillman reaction, by modeling the transition states of the reaction within a protein scaffold. nih.gov

Table 4: Computational Approaches for Designing this compound Derivatives

Computational MethodObjectivePredicted Outcome
Molecular DockingPredict the binding mode and affinity of a ligand to a biological target. mdpi.comIdentification of derivatives with potential as enzyme inhibitors or receptor agonists/antagonists.
Quantum Mechanics (QM)Calculate electronic structure, reactivity, and spectroscopic properties.Design of derivatives with specific electronic properties or enhanced reactivity.
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior of molecules and their complexes over time.Understanding the conformational flexibility and binding stability of derivatives.
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activity.Predicting the activity of unsynthesized derivatives based on a model trained with known compounds.

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing 2-methylene-beta-alanine derivatives with high purity?

  • Methodological Answer : Synthesis typically involves forming amide bonds or modifying the beta-alanine backbone. Key steps include:
    • Reaction Optimization : Control temperature (e.g., 60–80°C for amidation ), solvent choice (polar aprotic solvents like DMF for solubility ), and stoichiometry (1:1.2 molar ratio of reactants to minimize side products ).
    • Purification : Use column chromatography (silica gel, methanol/chloroform gradients) or recrystallization (ethanol/water mixtures) .
    • Characterization : Validate purity via HPLC (>95% purity threshold) and structural identity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. How should researchers design experiments to characterize the stability of this compound under varying pH conditions?

  • Methodological Answer :
    • Experimental Setup : Prepare buffered solutions (pH 3–10) and incubate the compound at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at 220–260 nm for conjugated systems) .
    • Data Analysis : Use first-order kinetics models to calculate half-life (t1/2t_{1/2}) and identify pH-dependent degradation pathways (e.g., hydrolysis of the methylene group) .
    • Validation : Cross-reference results with stability studies of analogous beta-alanine derivatives (e.g., 3-(2-naphthyl)-L-alanine hydrochloride ).

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :
    • Contradiction Analysis : Systematically compare experimental variables across studies (e.g., cell lines, concentration ranges, assay protocols) .
    • Meta-Analytic Workflow :

Literature Search : Use systematic databases (Web of Science, PubMed) with keywords: "this compound," "bioactivity," "toxicity" .

Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre
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Data Extraction : Tabulate EC50_{50}, IC50_{50}, and assay conditions (Table 1).

Statistical Harmonization : Apply random-effects models to account for inter-study variability .

  • Example : Discrepancies in neurotoxicity data may arise from differences in blood-brain barrier models (in vitro vs. in vivo) .

Q. Q4. What computational strategies are effective for predicting the interaction of this compound with biological targets?

  • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities to receptors (e.g., NMDA receptors ).
    • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes .
    • Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding data (e.g., dissociation constants, KdK_d) .

Methodological Standards and Reproducibility

Q. Q5. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer :
    • Detailed Protocols : Follow Beilstein Journal guidelines: report all synthesis steps, including solvent volumes, stirring times, and purification yields .
    • Data Transparency : Share raw spectral data (NMR, HRMS) and HPLC chromatograms in supplementary materials .
    • Cross-Lab Validation : Collaborate with independent labs to replicate key findings (e.g., neuroactivity assays) .

Q. Q6. What are the FAIR data principles for documenting this compound research?

  • Methodological Answer :
    • Findability : Assign DOI to datasets via repositories like Zenodo .
    • Accessibility : Use open-access formats (e.g., .csv for kinetic data, .mol for structures).
    • Interoperability : Align metadata with CHEMINF standards (e.g., SMILES notation for structures: C=CC(N)C(=O)O) .
    • Reusability : Publish detailed experimental workflows in electronic lab notebooks (e.g., LabArchives) .

Advanced Data Analysis

Q. Q7. How should researchers conduct a meta-analysis of this compound’s physicochemical properties?

  • Methodological Answer :
    • Data Collection : Extract logP, pKa, and solubility data from peer-reviewed studies .
    • Quality Assessment : Exclude studies with incomplete characterization (e.g., missing NMR assignments) .
    • Statistical Modeling : Use R’s metafor package to compute weighted averages and heterogeneity indices (I2^2) .

Q. Q8. What statistical methods are suitable for analyzing dose-response contradictions in toxicology studies?

  • Methodological Answer :
    • Bootstrap Analysis : Resample data to estimate confidence intervals for EC50_{50} values .
    • Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets .
    • Mechanistic Modeling : Apply Hill equation fits to distinguish between allosteric vs. competitive inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.